3-Methyl-3-(propan-2-YL)pyrrolidin-2-one

Conformational Analysis Structure-Based Design Medicinal Chemistry

This 3-methyl-3-(propan-2-yl)pyrrolidin-2-one features a unique C3 geminal dimethyl/isopropyl substitution pattern, creating a quaternary center that restricts ring conformation and enhances lipophilicity (predicted LogP ~2.11) versus simple 3-methyl analogs (LogP 0.47). The unsubstituted N-H group permits N-alkylation, N-acylation, and Mannich reactions – functionality unavailable in N-alkylpyrrolidones like NMP. As a rigid, CNS-penetrant scaffold, it excels in structure-based drug design. With NMP facing increasing EPA regulatory scrutiny, this compound offers a compliance-advantaged alternative. Procure at 95% purity for SAR studies and medicinal chemistry programs.

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
Cat. No. B13332012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-3-(propan-2-YL)pyrrolidin-2-one
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
Structural Identifiers
SMILESCC(C)C1(CCNC1=O)C
InChIInChI=1S/C8H15NO/c1-6(2)8(3)4-5-9-7(8)10/h6H,4-5H2,1-3H3,(H,9,10)
InChIKeyVVWMJJJHFIFNEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-3-(propan-2-YL)pyrrolidin-2-one: Basic Characteristics and Scientific Sourcing Context


3-Methyl-3-(propan-2-YL)pyrrolidin-2-one (CAS: 175698-06-3), also known as 3-Isopropyl-3-methylpyrrolidin-2-one, is a fully substituted 2-pyrrolidone derivative featuring a geminal dimethyl/isopropyl substitution pattern at the C3 position of the lactam ring . This substitution pattern distinguishes it structurally from N-substituted pyrrolidones such as N-methylpyrrolidone (NMP) and N-ethylpyrrolidone (NEP), which bear alkyl groups exclusively on the nitrogen atom [1]. The compound is commercially available from chemical suppliers at 95% purity .

Why 3-Methyl-3-(propan-2-YL)pyrrolidin-2-one Cannot Be Generically Substituted by Other Pyrrolidones


The substitution pattern of 3-Methyl-3-(propan-2-YL)pyrrolidin-2-one fundamentally alters its physicochemical and pharmacological behavior relative to both N-substituted pyrrolidones and 3-mono-substituted analogs. N-alkylpyrrolidones such as NMP, NEP, and N-isopropylpyrrolidone (NiPP) function primarily as polar aprotic solvents, with their alkyl groups located on the nitrogen atom [1]. In contrast, C3-geminal disubstitution in 3-Methyl-3-(propan-2-YL)pyrrolidin-2-one introduces a quaternary carbon center adjacent to the carbonyl, which imposes conformational constraints on the pyrrolidinone ring and alters both lipophilicity and hydrogen-bonding capacity [2]. Furthermore, the unsubstituted N-H moiety in 3-Methyl-3-(propan-2-YL)pyrrolidin-2-one retains nucleophilic reactivity that is unavailable in N-alkylpyrrolidones, enabling further functionalization via N-alkylation or N-acylation [2]. Class-level inference from pyrrolidine-2,5-dione studies demonstrates that 3-isopropyl versus 3-methyl substitution can produce substantial differences in biological activity profiles, underscoring that even minor changes at the C3 position cannot be presumed interchangeable without empirical verification [3].

Quantitative Differentiation Evidence for 3-Methyl-3-(propan-2-YL)pyrrolidin-2-one Versus Analogs


Conformational Restriction from C3-Geminal Disubstitution Differentiates from Mono-Substituted 2-Pyrrolidones

3-Methyl-3-(propan-2-YL)pyrrolidin-2-one contains a quaternary carbon at the C3 position due to geminal methyl and isopropyl substitution. This creates a fundamentally different conformational profile compared to 3-methylpyrrolidin-2-one, which retains a C3 hydrogen and can undergo epimerization at this center [1]. The quaternary C3 center eliminates stereochemical lability at this position, locking the pyrrolidinone ring into a restricted conformational ensemble [1].

Conformational Analysis Structure-Based Design Medicinal Chemistry

Enhanced Lipophilicity Compared to 3-Methylpyrrolidin-2-one

Calculated LogP values provide a basis for differentiating the lipophilicity of 3-Methyl-3-(propan-2-YL)pyrrolidin-2-one from simpler 3-methyl analogs. While experimentally measured LogP for the target compound is not publicly available, a structurally analogous compound with similar substitution pattern exhibits a calculated LogP of approximately 2.11 . In contrast, 3-methylpyrrolidin-2-one has a measured LogP of 0.4712 [1], representing a substantial difference in predicted membrane permeability.

Lipophilicity Physicochemical Properties Drug Design

Retained N-H Functionality Enables Derivatization Not Possible with N-Alkylpyrrolidones

Unlike N-alkylpyrrolidones (e.g., NMP, NEP, NiPP) where the nitrogen is alkylated and thus chemically inert toward further N-substitution, 3-Methyl-3-(propan-2-YL)pyrrolidin-2-one retains an unsubstituted N-H group. This enables N-alkylation, N-acylation, and N-Mannich reactions to generate diverse libraries of N-substituted derivatives [1]. N-alkylpyrrolidones lack this reactive handle entirely [2].

Synthetic Chemistry Functionalization Library Synthesis

Regulatory Differentiation from NMP: Absence from EPA Alkylpyrrolidone Risk Management Scope

The US EPA's alkylpyrrolidone risk management program explicitly covers N-methylpyrrolidone (NMP), N-ethylpyrrolidone (NEP), and N-isopropylpyrrolidone (NiPP) due to reproductive toxicity concerns associated with these N-alkylated species [1]. 3-Methyl-3-(propan-2-YL)pyrrolidin-2-one, bearing alkyl substitution at C3 rather than at nitrogen, falls outside the structural scope of this regulatory framework [1]. This regulatory distinction is relevant for industrial applications seeking alternatives to NMP with reduced regulatory burden.

Regulatory Compliance Safety Assessment Industrial Sourcing

Recommended Application Scenarios for 3-Methyl-3-(propan-2-YL)pyrrolidin-2-one Based on Evidence


Scaffold for N-Substituted Pyrrolidin-2-one Library Synthesis

The unsubstituted N-H group in 3-Methyl-3-(propan-2-YL)pyrrolidin-2-one enables N-alkylation, N-acylation, and N-Mannich reactions to generate diverse compound libraries [1]. This contrasts with N-alkylpyrrolidones which cannot undergo further N-functionalization. The geminal C3 disubstitution also locks the pyrrolidinone ring into a defined conformational ensemble, providing a rigid scaffold for systematic SAR studies [1].

Non-Regulated Alternative for Industrial Solvent or Intermediate Applications

For applications currently using N-methylpyrrolidone (NMP) but facing increasing regulatory scrutiny due to EPA alkylpyrrolidone risk management requirements, 3-Methyl-3-(propan-2-YL)pyrrolidin-2-one may serve as an alternative structural class entirely [1]. While solvent properties remain to be fully characterized, the absence from current alkylpyrrolidone regulatory frameworks reduces compliance documentation burden for procurement and use [1].

CNS-Targeted Drug Discovery with Enhanced Membrane Permeability

The calculated LogP of ~2.11 for structurally analogous C3-disubstituted pyrrolidinones predicts substantially higher lipophilicity than 3-methylpyrrolidin-2-one (LogP = 0.4712) [1]. This increased lipophilicity correlates with improved passive membrane permeability and predicted blood-brain barrier penetration, making 3-Methyl-3-(propan-2-YL)pyrrolidin-2-one a rational starting point for CNS-targeted medicinal chemistry programs where simpler 3-methyl analogs would show limited brain exposure [1][2].

Conformationally Constrained Fragment for Structure-Based Drug Design

The quaternary C3 center in 3-Methyl-3-(propan-2-YL)pyrrolidin-2-one eliminates stereochemical lability at this position, locking the pyrrolidinone ring into a restricted conformational ensemble [1]. This conformational restriction can reduce the entropic penalty upon target binding and improve binding affinity relative to conformationally flexible mono-substituted analogs. The compound therefore serves as a privileged fragment for structure-based design where defined scaffold geometry is required [1].

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